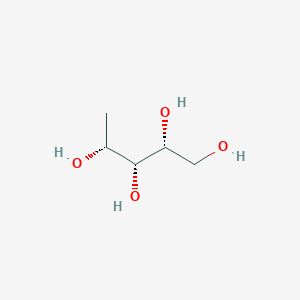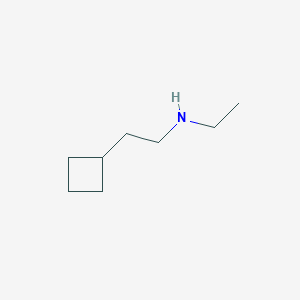![molecular formula C12H18ClNO3 B1465236 Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride CAS No. 916199-35-4](/img/structure/B1465236.png)
Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride: is utilized in medicinal chemistry as a precursor for the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of a phenoxybutanoate moiety into drug molecules, which can be crucial for the pharmacokinetic properties of the drugs .
Biochemistry
In biochemistry research, this compound serves as a building block for the creation of complex biomolecules. It’s particularly useful in the study of enzyme-substrate interactions due to its modifiable phenolic group, which can be tailored to mimic natural substrates or inhibitors .
Pharmaceutical Research
Pharmaceutical research leverages Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride for the development of new therapeutic agents. Its aminomethyl group is a functional handle that can be used to attach various pharmacophores, aiding in the discovery of novel drugs with potential activity against a range of diseases .
Organic Chemistry
Organic chemists employ Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride in synthetic pathways to construct complex organic molecules. It’s particularly valuable in carbon-carbon bond-forming reactions and as an intermediate in the synthesis of heterocyclic compounds.
Industrial Chemistry
In the industrial setting, this chemical is used in the synthesis of performance chemicals, such as advanced polymers and materials that require specific phenoxybutanoate structures for their physical properties .
Analytical Chemistry
Analytical chemists use Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and in the development of analytical methods for the detection of related compounds .
Environmental Science
This compound’s derivatives are studied for their environmental impact, particularly in the degradation of pollutants. Researchers are exploring its use in bioremediation processes to break down hazardous substances into less harmful ones .
Material Science
In material science, Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride is investigated for its potential in creating new materials with desirable properties such as increased durability or specific interaction with light or other forms of energy .
Propiedades
IUPAC Name |
methyl 4-[4-(aminomethyl)phenoxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJFOEWKLPTBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)




![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)





